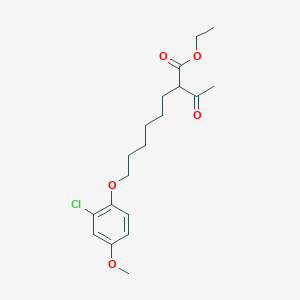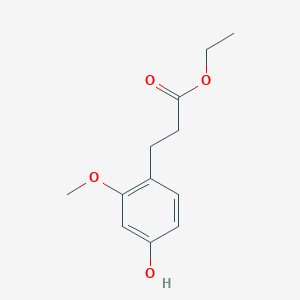
ethyl 3-(4-hydroxy-2-methoxyphenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(4-hydroxy-2-methoxyphenyl)propanoate is an organic compound with the molecular formula C12H16O4. It is an ester derived from the combination of 4-hydroxy-2-methoxyphenylpropanoic acid and ethanol. This compound is known for its aromatic properties and is often used in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-hydroxy-2-methoxyphenyl)propanoate can be synthesized through esterification. One common method involves the reaction of 4-hydroxy-2-methoxyphenylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.
化学反应分析
Types of Reactions
Ethyl 3-(4-hydroxy-2-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2-methoxybenzaldehyde or 4-hydroxy-2-methoxybenzoic acid.
Reduction: Formation of 3-(4-hydroxy-2-methoxyphenyl)propanol.
Substitution: Formation of various substituted phenylpropanoates depending on the nucleophile used.
科学研究应用
Ethyl 3-(4-hydroxy-2-methoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the hydroxyl group.
Medicine: Investigated for its potential anti-inflammatory and analgesic effects.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
作用机制
The mechanism of action of ethyl 3-(4-hydroxy-2-methoxyphenyl)propanoate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with biological molecules. The methoxy group can influence the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.
相似化合物的比较
Ethyl 3-(4-hydroxy-2-methoxyphenyl)propanoate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure but with the methoxy group in a different position.
Ethyl 3-(4-hydroxyphenyl)propanoate: Lacks the methoxy group, affecting its chemical properties and reactivity.
属性
分子式 |
C12H16O4 |
|---|---|
分子量 |
224.25 g/mol |
IUPAC 名称 |
ethyl 3-(4-hydroxy-2-methoxyphenyl)propanoate |
InChI |
InChI=1S/C12H16O4/c1-3-16-12(14)7-5-9-4-6-10(13)8-11(9)15-2/h4,6,8,13H,3,5,7H2,1-2H3 |
InChI 键 |
BXOKRNGBYFQYGX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
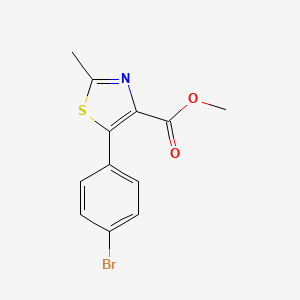
![4-[2-(1-methylpiperidin-4-yl)propan-2-yl]aniline](/img/structure/B8628364.png)
![3-Isopropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B8628373.png)
![4-(4-methoxyphenyl)-3-methylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B8628400.png)
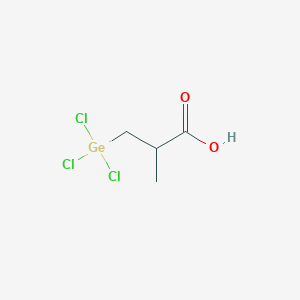
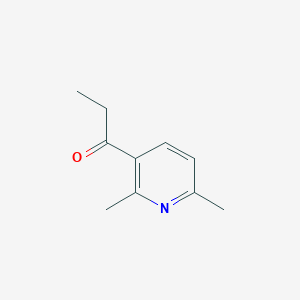
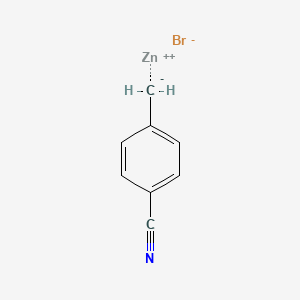
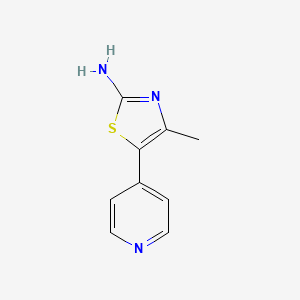
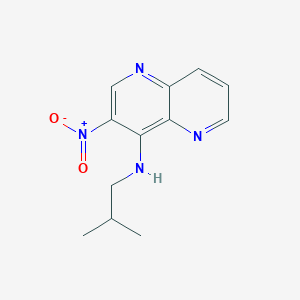
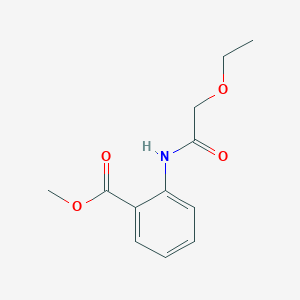
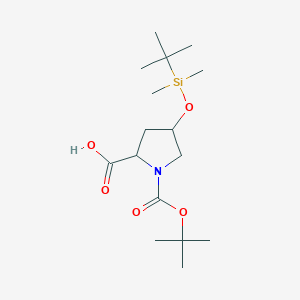
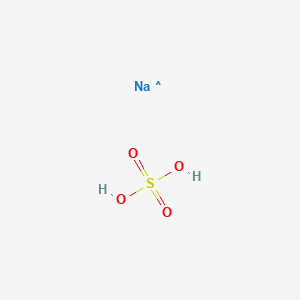
![6-Chloro-4-(4-chlorophenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B8628451.png)
